Potassium (2-chloro-6-fluorophenyl)trifluoroborate is an organofluorine compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and utility in various chemical transformations. The systematic name reflects its structure, which includes a chlorinated and fluorinated phenyl ring.
The compound is synthesized from readily available starting materials, including chlorinated and fluorinated anilines. Its synthesis often involves boron chemistry, specifically the formation of boron derivatives that can engage in nucleophilic substitution reactions.
Potassium (2-chloro-6-fluorophenyl)trifluoroborate falls under several classifications in organic chemistry:
The synthesis of potassium (2-chloro-6-fluorophenyl)trifluoroborate typically involves the following steps:
Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a molecular formula of . The molecular weight is approximately 218.45 g/mol.
Potassium (2-chloro-6-fluorophenyl)trifluoroborate is primarily used in cross-coupling reactions, such as:
The efficiency of these reactions often depends on the choice of catalyst, base, and solvent conditions. For instance, using visible light photoredox catalysis has been shown to enhance yields in certain cross-coupling reactions involving potassium alkyltrifluoroborates .
The mechanism typically involves the oxidative addition of an aryl halide to a metal center (e.g., nickel), followed by transmetalation with the trifluoroborate compound. This step forms a new carbon-carbon bond through reductive elimination.
Studies indicate that the presence of trifluoroborate enhances the nucleophilicity of the aryl group, facilitating faster reaction rates and higher yields compared to traditional boronic acids .
Potassium (2-chloro-6-fluorophenyl)trifluoroborate finds applications in:
This compound exemplifies the utility of organofluorine chemistry in modern synthetic methodologies, providing chemists with versatile tools for constructing complex molecular architectures.
Copper-catalyzed borylation provides a regioselective route to the target compound by activating C–H bonds ortho to halogens in polyhalogenated arenes. This approach employs copper(I) catalysts (CuCl, CuI) with bidentate ligands (XantPhos, DTBM-SEGPHOS) to facilitate transmetalation between bis(pinacolato)diboron (B₂pin₂) and the aryl halide precursor. The reaction proceeds via a σ-bond metathesis mechanism where copper inserts into the C–Br bond of 1-bromo-2-chloro-3-fluorobenzene, followed by boron transfer from the diboron reagent [3] [4]. Critical parameters include:
Table 1: Copper-Catalyzed Borylation Optimization Parameters
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
CuCl/XantPhos | 80 | 12 | 78 | 98.5 |
CuI/DTBM-SEGPHOS | 100 | 8 | 85 | 99.1 |
CuCl/PPh₃ | 90 | 15 | 62 | 97.3 |
Post-borylation, the intermediate boronic ester undergoes hydrolysis and subsequent KHF₂ treatment to yield the crystalline trifluoroborate salt. This methodology achieves >85% yield with ≤0.5% residual copper when purified via chelating ion-exchange resins [3] [8].
Solvent-free methodologies eliminate volatile organic compounds (VOCs) while enhancing reaction efficiency through intensive mixing of solid reagents. Potassium fluoride (KF) and potassium hydrogen fluoride (KHF₂) serve as dual fluorine sources when ball-milled with (2-chloro-6-bromophenyl)boronic acid at 300 rpm for 90 minutes. Key advantages include:
Fluorination efficiency depends critically on reagent particle size (<50 µm preferred) and the inclusion of 5 wt% sodium carbonate to neutralize trace acids that cause borane decomposition. This approach achieves 92% conversion at 25°C – a significant improvement over solution-phase methods requiring −78°C conditions. Thermal stability analyses confirm product integrity up to 180°C, enabling direct isolation via sublimation [4] [8].
Table 2: Solvent-Free Fluorination Efficiency
Fluorinating Agent | Additive | Milling Time (min) | Conversion (%) |
---|---|---|---|
KHF₂ | None | 90 | 84 |
KHF₂ | Na₂CO₃ | 90 | 92 |
KF | Na₂CO₃ | 120 | 76 |
KF/KHF₂ (1:1) | MgO | 100 | 88 |
Phase-transfer catalysts (PTCs) enable efficient boronate formation by shuttling anions between aqueous and organic phases. For potassium (2-chloro-6-fluorophenyl)trifluoroborate synthesis, tetraalkylammonium salts (Aliquat 336, TBAB) facilitate the migration of boronate intermediates from dichloromethane into aqueous KHF₂ solutions. The mechanism involves:
Optimal conditions use 5 mol% Aliquat 336 in a CH₂Cl₂/H₂O (3:1) biphasic system with 1.5M KHF₂ at pH 7.0–7.5. This narrow pH window prevents both hydrolysis (pH >8) and fluoroborate decomposition (pH <6). Catalyst recycling is achieved by re-extracting the PTC into fresh organic solvent after product filtration, maintaining 95% activity over five cycles. The methodology reduces reaction time from 24 hours to 3 hours with yields exceeding 89% – significantly higher than homogeneous systems [2] [7].
Precipitation purity and yield are profoundly influenced by pH-dependent solubility of trifluoroborate salts. Potassium (2-chloro-6-fluorophenyl)trifluoroborate exhibits a U-shaped solubility profile:
Controlled acidification using 0.1M HCl to pH 3.5 ± 0.2 precipitates >98% of the product while leaving sodium/potassium contaminants in solution. Critical process parameters include:
Table 3: Solubility vs. pH Profile
pH | Solubility (g/L) | Crystal Morphology | Purity (%) |
---|---|---|---|
1.5 | 42.1 | Amorphous | 67 |
3.0 | 1.8 | Platelets | 98.5 |
3.5 | 0.9 | Prismatic | 99.3 |
5.0 | 12.6 | Agglomerates | 95.2 |
7.0 | 24.3 | Needles | 92.7 |
Post-precipitation, the crystals are washed with ice-cold pH 3.5 buffer/acetone (1:9) to remove adsorbed impurities, yielding pharmaceutical-grade material (>99.3% purity) without recrystallization [2] [7].
Scalable production integrates continuous flow chemistry with hybrid isolation techniques to overcome exothermicity challenges in boronate formation. The optimized kilogram-scale process comprises three unit operations:
Key innovations include:
This configuration achieves 83% yield at 15 kg/batch scale with consistent particle size distribution (D₉₀ = 110 ± 15 µm), enabling direct tablet compression in pharmaceutical formulations. Thermal hazard analysis confirms adiabatic temperature rise remains below 15°C throughout, eliminating runaway reaction risks [2] [7].
Table 4: Large-Scale Process Metrics
Parameter | Lab Scale | Pilot Scale (5 kg) | Production Scale (15 kg) |
---|---|---|---|
Cycle time (h) | 24 | 18 | 22 |
Yield (%) | 89 | 85 | 83 |
Purity (%) | 99.3 | 99.1 | 98.7 |
Solvent consumption (L/kg) | 32 | 22 | 18 |
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